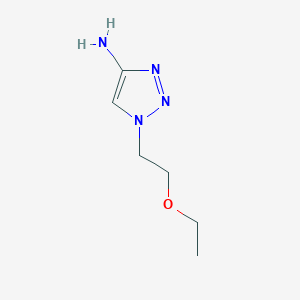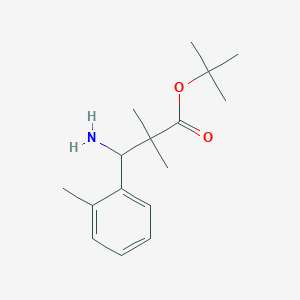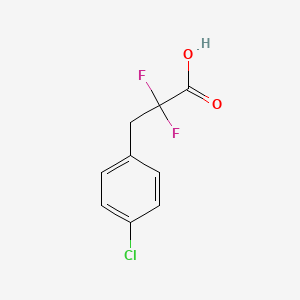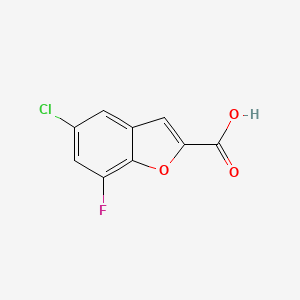
5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid: Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriately substituted phenols or phenoxyacetic acids. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-methanol.
Substitution: Formation of various halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals .
Biology: Benzofuran derivatives, including this compound, have shown significant biological activities such as antibacterial, antifungal, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines .
Industry: In the industrial sector, benzofuran derivatives are used in the development of new materials and as intermediates in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Fluoro-1-benzofuran-2-carboxylic acid
Comparison: 5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other benzofuran derivatives . The combination of these substituents can lead to improved pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C9H4ClFO3 |
|---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
InChI Key |
XGJPEHIFVMISDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


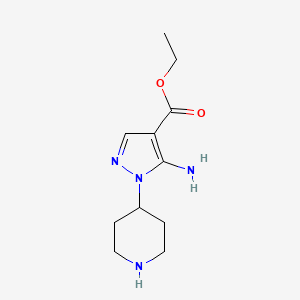
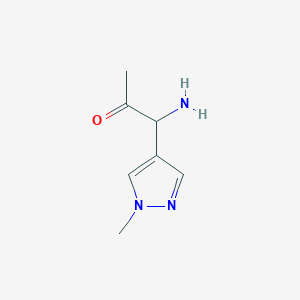
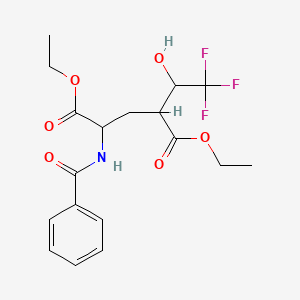
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
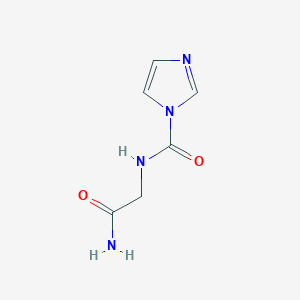
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
